1-Methyl-ethinylestradiol

Description

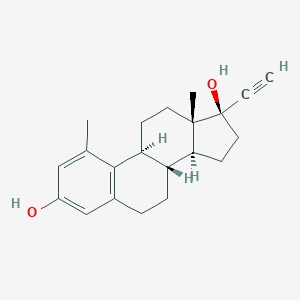

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMUVXCXXCYEH-JOTVOLILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164597 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-66-6 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 1-Methyl-ethinylestradiol (Mestranol)

Introduction

1-Methyl-ethinylestradiol, more commonly known as mestranol, is a synthetic estrogen that has been a component of oral contraceptives for decades. From a pharmacological standpoint, mestranol is a fascinating molecule due to its nature as a prodrug. It is biologically inactive until it undergoes metabolic activation.[1][2][3] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of mestranol, designed for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of mestranol, with a particular focus on the enzymatic processes that govern its bioactivation and subsequent metabolic fate.

Pharmacokinetic Profile

The clinical efficacy and safety of mestranol are intrinsically linked to its pharmacokinetic properties. A key aspect to understand is that the estrogenic effects of mestranol are not due to the compound itself, but rather its active metabolite, ethinylestradiol (EE).[1][2][4]

Absorption

Following oral administration, mestranol is rapidly absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism in both the gut wall and the liver.[5][6] This extensive first-pass effect means that a substantial portion of the administered dose is metabolized before it reaches systemic circulation.

Distribution

As a lipophilic compound, mestranol has a greater affinity for adipose tissues.[1] This characteristic can influence its distribution and accumulation in the body. The active metabolite, ethinylestradiol, is approximately 98% bound to plasma proteins, primarily albumin.[7]

Metabolism and Bioactivation

The central event in the metabolism of mestranol is its O-demethylation to the pharmacologically active ethinylestradiol.[1][2][4] This bioactivation step is crucial for its estrogenic activity.

In vitro studies utilizing human liver microsomes have definitively identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the demethylation of mestranol to ethinylestradiol.[4][8] The strong inhibition of this conversion by sulfaphenazole, a specific CYP2C9 inhibitor, underscores the major contribution of this enzyme.[4] Conversely, inhibitors of other CYP isoforms, such as troleandomycin (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor), show no significant impact on mestranol demethylation.[4]

The metabolic conversion of mestranol is a single, yet critical, step for its therapeutic action.

Caption: Metabolic activation of mestranol to ethinylestradiol via O-demethylation, primarily mediated by CYP2C9 in the liver.

Further Metabolism of Ethinylestradiol

Once formed, ethinylestradiol undergoes extensive metabolism. The primary pathways are aromatic hydroxylation, followed by conjugation.

-

Phase I Metabolism (Hydroxylation): Ethinylestradiol is hydroxylated at various positions on the aromatic ring, with 2-hydroxylation being a major pathway. This is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP1A1, CYP1A2, CYP2B1, CYP3A5, and CYP3A7.[9]

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites, as well as ethinylestradiol itself, are then conjugated with sulfate and glucuronic acid to form more water-soluble compounds that can be readily excreted.[9] Ethinylestradiol sulphate is a major circulating metabolite.[10]

Caption: Major metabolic pathways of ethinylestradiol, involving Phase I hydroxylation by CYP enzymes and Phase II conjugation.

Excretion

The metabolites of mestranol, primarily in the form of ethinylestradiol conjugates, are excreted in both the urine and feces.[1] The enterohepatic recirculation of ethinylestradiol and its metabolites can contribute to the significant inter-individual variability observed in its pharmacokinetics.[5]

Pharmacokinetic Parameters and Bioequivalence

A critical aspect for drug development professionals is the concept of bioequivalence. It has been established that a 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[5][11] This is due to the incomplete conversion of mestranol to ethinylestradiol.

| Parameter | Mestranol (50 µg) | Ethinylestradiol (35 µg) | Reference |

| Bioequivalent Dose | 50 µg | 35 µg | [5][11] |

| Active Moiety | Ethinylestradiol | Ethinylestradiol | [1][2][4] |

| Primary Metabolizing Enzyme | CYP2C9 | N/A (already active) | [4][8] |

| Inter-individual Variability in AUC of EE | High (CV ~57%) | High (CV ~47%) | [11] |

| Intra-individual Variability in AUC of EE | High (CV ~42%) | High (CV ~41%) | [11] |

AUC: Area Under the Curve; CV: Coefficient of Variation

The high degree of inter- and intra-individual variability in the plasma levels of ethinylestradiol, regardless of whether the parent drug is mestranol or ethinylestradiol itself, presents a significant challenge in predicting patient response.[5][11][12] This variability can be attributed to genetic polymorphisms in metabolizing enzymes (like CYP2C9), differences in gut microbial composition affecting enterohepatic circulation, and other environmental factors.

Experimental Protocols for Studying Mestranol Metabolism

To elucidate the metabolic pathways of mestranol and quantify its conversion to ethinylestradiol, robust in vitro and analytical methodologies are essential.

In Vitro Metabolism using Human Liver Microsomes

This experimental setup is the gold standard for identifying the primary enzymes involved in the metabolism of a drug candidate.

Objective: To determine the kinetic parameters of mestranol demethylation and identify the specific CYP450 isoforms involved.

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (pooled from multiple donors to average out genetic variability), a NADPH-generating system (to provide the necessary cofactors for CYP450 activity), and a phosphate buffer (to maintain physiological pH).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Add mestranol (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction at 37°C in a shaking water bath for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins and halts enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant, which contains the parent drug and its metabolites.

-

The supernatant can be directly injected into an LC-MS/MS system or further processed (e.g., evaporation and reconstitution) if concentration is needed.

-

-

CYP450 Isoform Identification (Reaction Phenotyping):

-

To identify the specific CYP isoforms involved, perform a series of incubations in the presence of selective chemical inhibitors for each major CYP isoform (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4, etc.). A significant decrease in the formation of ethinylestradiol in the presence of a specific inhibitor points to the involvement of that particular enzyme.

-

Caption: Experimental workflow for in vitro metabolism studies of mestranol using human liver microsomes.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.

Objective: To accurately quantify the concentrations of mestranol and ethinylestradiol in plasma or microsomal incubates.

Methodology:

-

Sample Preparation:

-

Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate mestranol and ethinylestradiol from each other and from matrix components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to the mass spectrometer.

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This provides a high degree of selectivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of mestranol and ethinylestradiol in the same biological matrix.

-

The concentration of the analytes in the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Conclusion

The pharmacokinetics and metabolism of this compound are characterized by its role as a prodrug, with its clinical effects being mediated by its active metabolite, ethinylestradiol. The O-demethylation of mestranol is a critical bioactivation step, predominantly catalyzed by CYP2C9. The subsequent metabolism of ethinylestradiol is complex, involving multiple CYP450 isoforms and conjugation pathways. The significant inter- and intra-individual variability in the pharmacokinetics of the active moiety highlights the importance of considering patient-specific factors in therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of mestranol and other xenobiotics. A thorough understanding of these principles is paramount for the development of safer and more effective hormonal therapies.

References

-

Goldzieher, J. W., & Fotherby, K. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

-

Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 37(4), 324-330. [Link]

-

Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6291, Mestranol. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 15). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Mestranol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British journal of clinical pharmacology, 8(4), 331–335. [Link]

-

Kuhnz, W., Pfeffer, M., & Al-Yacoub, G. (1991). Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower?. Contraception, 44(6), 595–608. [Link]

-

Kraychy, S., & Buss, A. D. (1968). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. Steroids, 11(5), 725–740. [Link]

-

PharmGKB. (n.d.). Ethinyl estradiol. Retrieved from [Link]

-

OpenRiver. (n.d.). Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. Retrieved from [Link]

-

Fotherby, K. (1977). Pharmacokinetics of ethinyloestradiol in humans. Journal of biosocial science. Supplement, 4, 123–132. [Link]

-

Wang, L., et al. (2019). Substrate inhibition curves for mestranol demethylation from... ResearchGate. Retrieved from [Link]

-

Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British Journal of Clinical Pharmacology, 8(4), 331–335. [Link]

Sources

- 1. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mestranol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Methyl-ethinylestradiol (Mestranol)

Introduction

1-Methyl-ethinylestradiol, more commonly known as Mestranol, is a synthetic estrogen that has played a pivotal role in the development of hormonal therapeutics.[1][2] It is the 3-methyl ether of ethinylestradiol, a potent synthetic derivative of estradiol.[1][3][4] A key characteristic of Mestranol is that it functions as a biologically inactive prodrug; it must undergo O-demethylation in the liver to be converted into its active metabolite, ethinylestradiol, to exert its estrogenic effects.[1][3][4][5] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C9.[5][]

Historically, Mestranol was the estrogenic component in many of the first combination oral contraceptive pills.[1][] Its applications extend to hormone replacement therapy and the management of various menstrual disorders.[1][7][8][9] Understanding the chemical properties and stability profile of Mestranol is therefore critical for researchers, scientists, and drug development professionals involved in its formulation, analysis, and handling. This guide provides a comprehensive overview of these core characteristics, grounded in established scientific data.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its behavior in both biological and pharmaceutical contexts. For Mestranol, its steroidal structure, aromatic ether functional group, and terminal alkyne are defining features.[3][] These elements influence its solubility, receptor binding affinity (once metabolized), and overall stability.

The key physicochemical properties of Mestranol are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | [1][] |

| Synonyms | Ethinylestradiol 3-methyl ether, EEME, Ovastol, Norquen | [1][][10] |

| CAS Number | 72-33-3 | [1][7] |

| Molecular Formula | C₂₁H₂₆O₂ | [1][3][] |

| Molecular Weight | 310.43 g/mol | [1][3][] |

| Appearance | White to off-white crystalline powder; crystals from methanol or acetone. | [3][][7] |

| Melting Point | 150.5 °C to 155 °C | [3][8][11] |

| Solubility | Water: Practically insoluble (0.32 mg/L).[3][] Organic Solvents: Soluble in ethanol, ether, chloroform, dioxane, acetone, DMSO, and acetonitrile.[3][7][10][11] | |

| Log P (Kow) | 4.61 | [3] |

The high Log P value indicates that Mestranol is highly lipophilic, consistent with its poor solubility in water and good solubility in organic solvents.[3] This property is crucial for its absorption and distribution characteristics in biological systems.

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and quantification of Mestranol.

-

UV-Visible Spectroscopy: In analytical settings, Mestranol exhibits a UV absorbance maximum (λmax) at approximately 274-287.5 nm, which is utilized for its detection in HPLC analysis.[3][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data in CDCl₃ shows characteristic peaks, including those for the methoxy group (55.18 ppm), the aromatic ring, and the steroidal backbone.[3]

-

Mass Spectrometry (MS): GC-MS and LC-MS are standard methods for the identification and quantification of Mestranol.[3] The molecular ion peak corresponding to its molecular weight is a key identifier.

Chemical Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation strategy, and therapeutic efficacy. Mestranol is generally stable under recommended storage conditions but is susceptible to degradation under specific environmental stresses.[]

Key Factors Influencing Stability

-

Temperature: Mestranol can be degraded by heat.[] Therefore, it is crucial to avoid high temperatures during storage and processing to prevent the formation of degradation products.

-

Light: The molecule absorbs UV light, which may make it susceptible to photolytic degradation.[3] Protection from light is a key consideration for long-term storage.

-

Air (Oxidation): Exposure to air can lead to degradation.[] The chemical structure, particularly the phenolic ether and the tertiary alcohol, could be sites for oxidative processes.

-

Metabolic Transformation (Biotransformation): In a biological context, the most significant "degradation" pathway is its intended metabolism. Mestranol is a prodrug that is converted to the active estrogen, ethinylestradiol, via O-demethylation in the liver.[1][4][5] This process is essential for its pharmacological activity.

Caption: Metabolic activation of Mestranol to Ethinylestradiol.

Recommended Storage and Handling

Based on its stability profile, the following conditions are mandated for the storage and handling of Mestranol to ensure its integrity:

-

Temperature: Store in a cool environment, with specific recommendations often being sealed in dry conditions at 2-8°C or below 25°C.[3][11]

-

Atmosphere: Store in a tightly sealed, airtight container to protect from air and moisture.[]

-

Light: Store in a dark place, away from direct sunlight and UV sources.[3][]

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of Mestranol and to study its stability, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12][13][14]

Stability-Indicating HPLC Method: A Protocol

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. The causality behind this protocol is to achieve a clear separation between the parent Mestranol peak and any potential degradants that may form under stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis).

Objective: To quantify Mestranol and resolve it from potential degradation products.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic system of acetonitrile and water is commonly effective. A typical starting point is a mixture in the range of 38-60% (v/v) acetonitrile in water.[14] The exact ratio must be optimized to achieve adequate resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 274 nm or 280 nm, leveraging the UV absorbance of the aromatic ring.[12][14]

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Solvent (Diluent): Mobile phase is the preferred solvent to avoid peak distortion.

-

Standard Solution: Prepare a stock solution of Mestranol reference standard in the diluent at a known concentration (e.g., 0.1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the sample containing Mestranol in the diluent to achieve a similar target concentration as the primary working standard.

-

-

System Suitability:

-

Before analysis, inject the standard solution five or six times.

-

The relative standard deviation (RSD) for peak area should be less than 2.0%.

-

Tailing factor and theoretical plates should meet system-defined criteria to ensure good peak shape and column efficiency.

-

-

Forced Degradation Study (for method validation):

-

To validate the stability-indicating nature of the method, subject the Mestranol sample to stress conditions:

-

Acidic: 0.1 N HCl at 60°C.

-

Alkaline: 0.1 N NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat at 80°C.

-

Photolytic: Exposure to UV light (e.g., 254 nm).

-

-

Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Mestranol peak.

-

Caption: Workflow for a forced degradation stability study of Mestranol.

Conclusion

This compound (Mestranol) is a well-characterized synthetic estrogen with a defined set of chemical properties and stability limitations. Its lipophilic nature and prodrug characteristics are central to its pharmaceutical function. As a compound sensitive to heat, light, and air, stringent adherence to proper storage and handling protocols is essential to maintain its chemical integrity. The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, provides the self-validating system required to assure the quality, purity, and potency of Mestranol in research and pharmaceutical development.

References

-

Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mestranol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mestranol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]

-

Concentration of Mestranol in Wastewater using High-Performance liquid chromatography - OpenRiver. (n.d.). Retrieved January 23, 2026, from [Link]

-

Degradation of Ovulation Inhibitor Estrogens Using HPLC Chromatography - OpenRiver. (n.d.). Retrieved January 23, 2026, from [Link]

-

Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed. (1997). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Mestranol | RayBiotech. (n.d.). Retrieved January 23, 2026, from [Link]

-

Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed. (1983). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Mestranol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link]

-

[Simultaneous determination using gas chromatography of mestranol and norethisterone in estrogen-progestins combination for oral use] - PubMed. (1975). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Mestranol - Humanitas.net. (n.d.). Retrieved January 23, 2026, from [Link]

-

Isotretinoin (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Mestranol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 72-33-3: mestranol | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Mestranol - Humanitas.net [humanitas.net]

- 10. Mestranol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 11. Mestranol , >98.0%(T)(HPLC) , 72-33-3 - CookeChem [cookechem.com]

- 12. openriver.winona.edu [openriver.winona.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Mestranol as a Reference Standard

Introduction: The Critical Role of Mestranol as a Reference Standard

Mestranol (CAS No. 72-33-3) is a synthetic estrogen, specifically the 3-methyl ether of ethinylestradiol, which has been a key component in oral contraceptives.[1][2][3] Beyond its pharmacological use, Mestranol serves a vital function in analytical chemistry as a reference standard.[4][5] A reference standard is a highly purified and well-characterized substance used as a measurement base for assessing the identity, strength, quality, and purity of a drug substance or drug product. The United States Pharmacopeia (USP) provides a Mestranol Reference Standard (RS), underscoring its importance in regulatory compliance and quality control.[5][6]

This document provides detailed application notes and validated protocols for the use of Mestranol RS in common analytical workflows. The methodologies are grounded in pharmacopeial principles and are designed to ensure robust, reproducible, and accurate results for researchers, scientists, and drug development professionals.

Physicochemical Properties Relevant to Analysis

A thorough understanding of Mestranol's properties is fundamental to developing and troubleshooting analytical methods.

| Property | Value | Significance in Analysis |

| Chemical Formula | C₂₁H₂₆O₂ | Determines the molecular weight for concentration calculations.[4][7] |

| Molecular Weight | 310.43 g/mol | Essential for preparing standard solutions of known molarity or mass concentration.[4][7] |

| Melting Point | 146–154 °C | A key parameter for identity confirmation and purity assessment.[3][5] |

| Solubility | Practically insoluble in water; Soluble in ethanol, chloroform, dioxane, acetone.[3] | Dictates the choice of solvents for preparing stock solutions, mobile phases (HPLC), and extraction. |

| UV Absorbance | λmax at ~279 nm and 287.5 nm in methanol.[3] | Forms the basis for quantitative analysis using UV-Vis spectrophotometry or HPLC-UV detection.[8] |

| LogP (Octanol/Water) | ~3.9–4.0 | Indicates high hydrophobicity, guiding the selection of reversed-phase chromatography conditions.[9][10] |

Application Note I: Quantification of Mestranol by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone for the assay and impurity profiling of many pharmaceutical compounds, including Mestranol. This method leverages the principles of reversed-phase chromatography, where the analyte (Mestranol) partitions between a nonpolar stationary phase (e.g., C18) and a more polar mobile phase.[11]

Causality of Method Design:

-

Stationary Phase: A C18 (octadecylsilyl) column is selected due to the nonpolar, steroidal structure of Mestranol. Its high hydrophobicity (LogP ~4) ensures strong retention and interaction with the C18 stationary phase, allowing for effective separation from more polar impurities.

-

Mobile Phase: A mixture of acetonitrile and water is a classic mobile phase for reversed-phase HPLC.[12] Acetonitrile acts as the strong organic modifier; adjusting its ratio with water allows for the fine-tuning of Mestranol's retention time. A higher acetonitrile percentage will decrease retention, while a lower percentage will increase it.

-

Detection Wavelength: Detection is set at or near Mestranol's maximum absorbance (~280 nm) to achieve the highest sensitivity and signal-to-noise ratio, which is critical for accurate quantification.[12]

Experimental Protocol

2.2.1. Materials and Reagents

-

Mestranol Reference Standard (e.g., USP Mestranol RS)[5]

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Methanol (HPLC Grade)

-

Class A volumetric flasks and pipettes

2.2.2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (62:38, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detector | 280 nm |

| Run Time | 10 minutes |

2.2.3. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Mestranol RS (previously dried at 105°C for 3 hours, if required by the certificate of analysis) and transfer to a 100 mL volumetric flask.[13][14] Dissolve in and dilute to volume with methanol.[5] Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions (e.g., 5, 10, 20, 40, 60 µg/mL): Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution into the mobile phase. These will be used to construct the calibration curve.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.[15]

-

Accurately weigh a portion of the powder equivalent to a target concentration of Mestranol (e.g., 1 mg) and transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol, sonicate for 15 minutes, and then shake for an additional 15 minutes to ensure complete extraction.

-

Dilute to volume with methanol and mix well.

-

Centrifuge a portion of this solution or filter through a 0.45 µm syringe filter (PTFE or other compatible material) to remove excipients.[14]

-

Dilute the clear supernatant/filtrate with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

-

2.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[16][17] This is a non-negotiable step for ensuring data integrity.[16]

-

Inject the mobile phase or a blank solution to ensure no interfering peaks are present.

-

Make five replicate injections of a single working standard solution (e.g., 20 µg/mL).

-

Calculate the parameters below. The system is deemed suitable for use only if all criteria are met.[18][19]

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area | Demonstrates the precision and repeatability of the injector and detector. |

Data Analysis and Workflow

-

Calibration: Inject each working standard solution and record the peak area. Plot a calibration curve of peak area versus concentration (µg/mL). Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.

-

Quantification: Inject the prepared sample solution. Determine the concentration of Mestranol in the sample by interpolating its peak area from the calibration curve.

-

Calculation: Calculate the amount of Mestranol in the original sample (e.g., per tablet) using the following formula: Amount (mg/tablet) = (C × D × V) / W Where:

-

C = Concentration from calibration curve (mg/mL)

-

D = Dilution factor

-

V = Initial extraction volume (mL)

-

W = Weight of tablet powder taken (mg)

-

Application Note II: Identification and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a powerful hyphenated technique ideal for the identification of volatile and semi-volatile compounds.[20] It provides definitive structural information, making it excellent for identity confirmation and the analysis of organic impurities. For non-volatile compounds like steroids, a derivatization step is often required to increase volatility and thermal stability.[21][22]

Causality of Method Design:

-

Derivatization: Mestranol contains a hydroxyl (-OH) group that makes it polar and prone to thermal degradation in a hot GC injector. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[21][22] This TMS-ether derivative is much more volatile and thermally stable, producing sharp, symmetrical chromatographic peaks.[22]

-

GC Separation: A nonpolar capillary column (e.g., HP-5MS) is used. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. A temperature-programmed oven ramp is employed to elute analytes over a wide range of boiling points.

-

MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns. The resulting mass spectrum acts as a chemical "fingerprint" that can be compared to a library (like NIST) or a spectrum from a derivatized Mestranol RS for unambiguous identification.[21]

Experimental Protocol

3.2.1. Materials and Reagents

-

Mestranol Reference Standard (e.g., USP Mestranol RS)

-

Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or MSTFA

-

Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade)

-

Sample for analysis

3.2.2. GC-MS Conditions

| Parameter | Condition |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Injector Temp. | 280 °C |

| Injection Mode | Splitless (1 µL injection) |

| Oven Program | Initial 150°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50–550 amu |

3.2.3. Derivatization and Sample Preparation

-

Standard Preparation: Dissolve ~1 mg of Mestranol RS in 1 mL of anhydrous pyridine in a clean, dry vial. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

-

Sample Preparation: Extract a known quantity of the sample using a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of anhydrous pyridine and follow the same derivatization procedure as the standard.

Data Interpretation

-

Identity Confirmation: The identity of Mestranol in the test sample is confirmed if its derivatized peak has the same retention time and the same mass fragmentation pattern as the derivatized Mestranol RS.

-

Purity Assessment: The total ion chromatogram (TIC) can be used to assess purity. The area percent of the main Mestranol-TMS peak relative to the total area of all peaks provides a semi-quantitative measure of purity. Any additional peaks can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Handling and Storage of Mestranol Reference Standard

Proper handling and storage are paramount to maintaining the integrity and certified purity of the Mestranol Reference Standard.

-

Storage Conditions: Store the standard in its original, well-closed, light-resistant container as specified on the label.[5][13] For steroid standards, storage at -20°C is often recommended for long-term stability, especially once dissolved in a solvent.[23] For unopened vials from USP, follow the specific label directions, which may permit storage at controlled room temperature.[4][13] Protect from heat and humidity.[13]

-

Handling:

-

Solution Stability: Once dissolved, the stability of the standard solution depends on the solvent and storage conditions. Stock solutions in methanol, stored in tightly sealed containers at 2-8°C and protected from light, should be stable for several weeks. However, it is best practice to prepare fresh working standards daily.

References

-

USP-NF. USP Monographs: Mestranol. USP29-NF24. Available from: [Link]

-

USP-NF. USP Monographs: Norethindrone and Mestranol Tablets. USP29-NF24. Available from: [Link]

-

El-Gindy, A., et al. (2010). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. NIH National Library of Medicine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6291, Mestranol. Available from: [Link]

-

OpenRiver. Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. Available from: [Link]

-

ResearchGate. (PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. Available from: [Link]

-

Restek. System suitability Requirements for a USP HPLC Method. Available from: [Link]

-

PubMed. [Simultaneous determination using gas chromatography of mestranol and norethisterone in estrogen-progestins combination for oral use]. Available from: [Link]

-

Cheméo. Chemical Properties of Mestranol (CAS 72-33-3). Available from: [Link]

-

MDPI. Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. Available from: [Link]

-

Oxford Academic. Steroid Reference Collection | Endocrinology. Available from: [Link]

-

International Journal of Research in Engineering and Science (IJRES). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. Available from: [Link]

-

PharmaCompass. MESTRANOL [EP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Mestranol - the NIST WebBook. Available from: [Link]

-

National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]

-

NIH National Library of Medicine. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status. Available from: [Link]

-

Austin Publishing Group. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Available from: [Link]

-

Science Publishing Group. Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Available from: [Link]

-

Japanese Pharmacopoeia. Norethisterone 5 mg and Mestranol 0.05 mg Tablets. Available from: [Link]

-

PubMed. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Available from: [Link]

-

YouTube. How to Store Reference Standards. Available from: [Link]

-

PubMed. Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Available from: [Link]

-

MDPI. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. Available from: [Link]

-

DrugFuture. Mestranol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5757, Estradiol. Available from: [Link]

Sources

- 1. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MESTRANOL [EP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Mestranol [drugfuture.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Mestranol [webbook.nist.gov]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. Mestranol (CAS 72-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usp.org [usp.org]

- 14. nihs.go.jp [nihs.go.jp]

- 15. ijprajournal.com [ijprajournal.com]

- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 18. usp.org [usp.org]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

- 20. [Simultaneous determination using gas chromatography of mestranol and norethisterone in estrogen-progestins combination for oral use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations [austinpublishinggroup.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. youtube.com [youtube.com]

Application Notes and Protocols for Mestranol in Hormone Replacement Therapy Research

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals investigating the utility of Mestranol in the context of hormone replacement therapy (HRT). This document provides a detailed overview of Mestranol's mechanism of action, historical context, and practical, field-proven protocols for its application in both in vitro and in vivo research settings.

Introduction: The Scientific Rationale for Studying Mestranol in HRT

Mestranol, a synthetic estrogen, holds a significant place in the history of hormonal therapies. As the 3-methyl ether of ethinylestradiol, it was a component of the first oral contraceptives and was also utilized in early formulations of hormone replacement therapy.[1] While largely superseded by ethinylestradiol and other estrogens, the study of Mestranol remains relevant for several key reasons:

-

Prodrug Metabolism: Mestranol is a biologically inactive prodrug that undergoes hepatic demethylation to its active form, ethinylestradiol.[2][3] This metabolic conversion, primarily mediated by the cytochrome P450 enzyme CYP2C9, introduces a layer of complexity that can influence its pharmacokinetic and pharmacodynamic profile.[3] Understanding this conversion is critical for interpreting experimental results and for exploring potential drug-drug interactions.

-

Historical Benchmark: As a foundational synthetic estrogen, Mestranol serves as a valuable comparator compound in the development and evaluation of novel estrogen receptor modulators and HRT candidates.

-

Exploring Unique Pharmacokinetics: The pharmacokinetic profile of Mestranol, including its absorption, distribution, metabolism, and excretion, may offer distinct characteristics compared to other estrogens, warranting investigation for specific therapeutic applications.[4] A 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[4]

This guide provides the necessary protocols to rigorously investigate the biological activity of Mestranol and its potential applications in modern HRT research.

Mechanism of Action: From Prodrug to Estrogenic Activity

The biological effects of Mestranol are contingent upon its metabolic conversion to ethinylestradiol. The following diagram illustrates this process and the subsequent activation of the estrogen receptor signaling pathway.

Caption: Metabolic activation of Mestranol and subsequent estrogen receptor signaling.

Once converted to ethinylestradiol, the active metabolite binds to estrogen receptors (ERα and ERβ) within target cells.[2] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[5] In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription and ultimately leading to a physiological response.[5]

In Vitro Assessment of Mestranol's Estrogenic Activity

A fundamental step in characterizing Mestranol's activity is to quantify its estrogenic potential in a controlled cellular environment. The human breast cancer cell line, MCF-7, which is estrogen receptor-positive, is a well-established model for this purpose.

Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This protocol details a method to assess the proliferative effect of Mestranol on MCF-7 cells, a hallmark of estrogenic activity.

Materials:

-

MCF-7 cells

-

DMEM/F12 medium (phenol red-free)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Mestranol

-

17β-Estradiol (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

Procedure:

-

Cell Culture Maintenance: Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Starvation: To minimize the influence of estrogens present in the serum, switch the cells to a phenol red-free DMEM/F12 medium supplemented with 5% charcoal-stripped FBS for 3-4 days prior to the experiment. Phenol red is a weak estrogen mimic and must be excluded.

-

Cell Seeding: Trypsinize and seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of the phenol red-free medium with charcoal-stripped FBS.[6] Allow the cells to adhere for 24 hours.

-

Treatment: Prepare a serial dilution of Mestranol and 17β-Estradiol in the treatment medium. The final concentration of DMSO in the wells should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds or controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC50 values (the concentration that elicits 50% of the maximal response).

Self-Validation and Causality: The inclusion of a positive control (17β-Estradiol) is crucial for validating the responsiveness of the cell line and the assay's performance. The use of charcoal-stripped serum is essential to remove endogenous steroids that could mask the effects of the test compounds.

In Vivo Evaluation of Mestranol in a Rodent Model of HRT

To investigate the systemic effects of Mestranol, an ovariectomized rodent model is a widely accepted preclinical model for simulating a postmenopausal state.

Protocol: Ovariectomized Rat Model for HRT Studies

This protocol outlines the use of ovariectomized rats to assess the estrogenic effects of Mestranol on various physiological parameters.

Materials:

-

Female Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Mestranol

-

Vehicle (e.g., corn oil, sesame oil)

-

Gavage needles or subcutaneous injection supplies

Procedure:

-

Ovariectomy (OVX):

-

Acclimatize the rats for at least one week before surgery.

-

Perform bilateral ovariectomy under anesthesia to induce a state of estrogen deficiency. Sham-operated animals should be included as controls.

-

Allow a recovery period of at least two weeks to ensure the depletion of endogenous hormones.

-

-

Treatment Administration:

-

Divide the ovariectomized rats into treatment groups: Vehicle control, Mestranol (various dose levels), and a positive control (e.g., ethinylestradiol).

-

Administer Mestranol daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 3-4 weeks). The route of administration should be chosen based on the research question and the desired pharmacokinetic profile.

-

-

Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis. Key endpoints to consider include:

-

Uterine Weight: The uterotrophic assay is a classic indicator of estrogenic activity.[7] A significant increase in uterine weight in the Mestranol-treated groups compared to the vehicle control indicates an estrogenic effect.

-

Vaginal Cytology: Examine vaginal smears to assess for signs of cornification, which is indicative of estrogenic stimulation.

-

Bone Mineral Density: Analyze bone density using techniques like dual-energy X-ray absorptiometry (DEXA) to evaluate the protective effects of Mestranol against bone loss.

-

Serum Biomarkers: Measure serum levels of hormones (e.g., LH, FSH) and markers of bone turnover.

-

Gene Expression Analysis: Analyze the expression of estrogen-responsive genes in target tissues like the uterus, bone, and brain.

-

Causality and Experimental Design: The ovariectomized model provides a "clean" background to study the effects of exogenous hormones. The inclusion of a sham-operated group helps to control for the effects of the surgery itself. A dose-response study design is recommended to determine the potency of Mestranol.

Analytical Methods for Quantification of Mestranol and Ethinylestradiol

Accurate quantification of Mestranol and its active metabolite, ethinylestradiol, in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Protocol: HPLC-UV Method for Mestranol and Ethinylestradiol

This protocol provides a starting point for the simultaneous analysis of Mestranol and ethinylestradiol. Method optimization will be required based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

-

A common mobile phase is a mixture of acetonitrile and water.[8] A starting point could be an isocratic elution with a ratio of 38:62 (v/v) acetonitrile:water.[8]

-

A gradient elution may be necessary to achieve optimal separation, especially in complex matrices.

Detection:

-

Set the UV detector to monitor wavelengths around 210 nm and 280 nm.[8]

Sample Preparation (Plasma):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than LLE. Various sorbents can be used, and the protocol should be optimized for the specific compounds and matrix.

Protocol Outline: LC-MS/MS for High-Sensitivity Quantification

For lower detection limits, LC-MS/MS is the method of choice.

Key Steps:

-

Sample Preparation: Similar to HPLC, either LLE or SPE can be used.

-

Chromatographic Separation: A UPLC or HPLC system is used to separate the analytes from the matrix components.

-

Mass Spectrometry Detection:

-

A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the precursor and product ion transitions for Mestranol, ethinylestradiol, and the internal standard.

-

Develop a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

-

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | Mestranol | Ethinylestradiol | Reference |

| Bioavailability | ~70% (as Ethinylestradiol) | Higher oral bioavailability | [2] |

| Metabolism | Hepatic demethylation to Ethinylestradiol | Slower hepatic metabolism | [9] |

| Half-life | Short | Longer than Mestranol | [4] |

| Bioequivalence | 50 µg Mestranol ≈ 35 µg Ethinylestradiol | - | [4] |

Conclusion and Future Directions

While Mestranol is a legacy compound in HRT, it remains a valuable tool for research. The protocols outlined in this guide provide a robust framework for investigating its estrogenic activity, metabolism, and potential therapeutic applications. Future research could focus on exploring the tissue-specific effects of Mestranol, its impact on non-classical estrogen signaling pathways, and its potential for combination therapies in HRT. A thorough understanding of its pharmacology, facilitated by the application of these detailed protocols, will continue to inform the development of safer and more effective hormone replacement strategies.

References

-

Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Mestranol - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

-

Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

A protocol for LC-MS metabolomic data processing using chemometric tools. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Dose-response curve fit of mestranol on hER mediated transactivation... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Modeling menopause: The utility of rodents in translational behavioral endocrinology research. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. Retrieved January 24, 2026, from [Link]

-

Pharmacokinetics of ethinyl estradiol and mestranol. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

The effects of estradiol and mestranol on alpha-adrenoceptors in select regions of the rat brain. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Impact of Continuous Versus Discontinuous Progesterone on Estradiol Regulation of Neuron Viability and Sprouting After Entorhinal Cortex Lesion in Female Rats. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS. Retrieved January 24, 2026, from [Link]

-

Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. (2023). Frontiers. Retrieved January 24, 2026, from [Link]

-

Comparative studies of the ethynyl estrogens used in oral contraceptives. II. Antiovulatory potency. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. (n.d.). Waters Corporation. Retrieved January 24, 2026, from [Link]

Sources

- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vivo Model of Estrogen Supplementation Concerning the Expression of Ca2+-Dependent Exchangers and Mortality, Vitality and Survival After Myocardial Infarction in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Application Note: A Robust Spectrophotometric Method for the Quantification of Mestranol in Pharmaceutical Formulations

Introduction: The Analytical Imperative for Mestranol Quantification

Mestranol, a synthetic estrogen, is a critical component in numerous oral contraceptive formulations.[1] As the 3-methyl ether of ethinylestradiol, it functions as a prodrug, undergoing demethylation in the liver to its active form.[2] The therapeutic efficacy and safety of these formulations are directly dependent on the precise dosage of Mestranol. Consequently, robust and reliable analytical methods for its quantification are paramount in quality control and regulatory compliance within the pharmaceutical industry.[3]

This application note details a specific and validated spectrophotometric method for the determination of Mestranol in pharmaceutical tablets. While direct UV spectrophotometry can be employed for the analysis of pure Mestranol, the presence of other active pharmaceutical ingredients (APIs) and excipients in formulations necessitates a more selective approach.[4] The method described herein is a colorimetric assay based on the reaction of Mestranol with a methanol-sulfuric acid reagent, a technique adapted from established pharmacopeial methods.[5] This reaction, a variant of the Kober reaction, is highly specific for estrogens and provides a reliable means of quantification in complex matrices.[6]

The Scientific Bedrock: Understanding the Kober Reaction for Estrogen Analysis

The colorimetric determination of Mestranol is predicated on the Kober reaction, a classic analytical technique for the quantification of estrogens. This reaction leverages the unique chemical properties of the phenolic steroid nucleus in the presence of concentrated sulfuric acid. While the exact mechanism is complex and involves multiple intermediates, the fundamental principle lies in the acid-catalyzed transformation of the estrogen molecule into a colored carbocation species.

The reaction is initiated by the sulfonation of the aromatic ring of Mestranol, followed by a series of dehydration and rearrangement reactions under the influence of concentrated sulfuric acid. This process leads to the formation of a conjugated system that absorbs light in the visible region, resulting in a distinct color. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of Mestranol in the sample, in accordance with the Beer-Lambert law.[4] The inclusion of methanol in the reagent mixture helps to stabilize the colored complex and enhance the sensitivity of the assay.[5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the comprehensive workflow for the spectrophotometric determination of Mestranol in pharmaceutical tablets.

Caption: Workflow for Mestranol Spectrophotometric Assay.

Detailed Protocols: From Tablet to Result

Apparatus and Reagents

-

UV-Visible Spectrophotometer (double beam)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Water bath

-

Chromatographic columns

-

Mestranol Reference Standard (USP or equivalent)

-

Chloroform (ACS grade)

-

Methanol (ACS grade)

-

Sulfuric Acid (concentrated, ACS grade)

-

Heptane (ACS grade)

-

Diatomaceous earth (for column chromatography)

Preparation of Reagents

-

Methanol-Sulfuric Acid Reagent (30% v/v): In a flask cooled in an ice bath, slowly and cautiously add 70 mL of concentrated sulfuric acid to 30 mL of methanol with constant swirling. Allow the solution to cool to room temperature. Prepare this reagent fresh daily.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Mestranol Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with chloroform.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with chloroform.

Sample Preparation from Tablets

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to about 1 mg of Mestranol and transfer to a suitable flask.

-

Add 50 mL of chloroform and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Filter the solution through a Whatman No. 41 filter paper into a 100 mL volumetric flask. Wash the filter paper with several small portions of chloroform, collecting the washings in the same flask.

-

Dilute to volume with chloroform to obtain a solution with a theoretical concentration of 10 µg/mL of Mestranol.

Chromatographic Separation (if necessary)

For formulations containing interfering substances, a chromatographic cleanup is essential.

-

Prepare a chromatographic column with a suitable stationary phase (e.g., diatomaceous earth).

-

Apply a known volume of the sample solution to the column.

-

Elute with a suitable solvent system (e.g., heptane) to separate Mestranol from interfering components.[5] Collect the eluate containing Mestranol.

Colorimetric Procedure

-

Pipette 5.0 mL of the Working Standard Solution and the final Sample Solution into separate, appropriately labeled 25 mL glass-stoppered flasks.

-

Evaporate the chloroform from each flask to dryness using a gentle stream of nitrogen or air at room temperature.

-

To the dry residue in each flask, add 10.0 mL of the Methanol-Sulfuric Acid Reagent.

-

Stopper the flasks and heat in a water bath maintained at 60°C for 20 minutes.

-

Cool the flasks to room temperature.

-

Measure the absorbance of the resulting solutions in a 1 cm cuvette at the wavelength of maximum absorbance (approximately 540-550 nm) against a reagent blank prepared in the same manner.

Calculation

Calculate the concentration of Mestranol in the sample solution using the following formula:

Concentration of Mestranol (µg/mL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/mL)

Method Validation: Ensuring a Self-Validating System

The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] The following table summarizes the typical performance characteristics of this colorimetric method.

| Validation Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.995 | > 0.998 |

| Range | - | 2 - 20 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0%[5] |

| Precision (% RSD) | ||

| - Intraday (Repeatability) | ≤ 2.0% | < 1.5% |

| - Interday (Intermediate Precision) | ≤ 2.0% | < 2.0% |

| Specificity | No interference from excipients or other APIs | The color reaction is specific to estrogens. Chromatographic separation ensures specificity in multi-component formulations. |

| Limit of Detection (LOD) | - | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | - | ~1.5 µg/mL |

Concluding Remarks: A Method Fit for Purpose

The colorimetric spectrophotometric method detailed in this application note provides a simple, accurate, and precise means for the quantification of Mestranol in pharmaceutical formulations. The specificity of the Kober reaction for estrogens makes this method particularly suitable for the analysis of Mestranol in combination drug products, where interference from other active ingredients can be a challenge for direct UV spectrophotometry. The validation data demonstrates that the method is reliable and robust, making it an excellent choice for routine quality control analysis in the pharmaceutical industry.

References

-

PubChem. Mestranol. National Center for Biotechnology Information. [Link]

- Mandrupkar, S. N., Nagras, M. A., & Mulgund, S. V. (2012). Development and validation of spectrophotometric method of Acenocoumarol in bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 585-587.

- Taylor & Francis. (2023). Mestranol – Knowledge and References. Taylor & Francis Online.

- Rao, P. S., & Sastry, C. S. (1982). Kober reaction kinetics and their influence on the design of assays for oestrogens in urine during pregnancy.

- IJSART. (2022). Emerging Trends In Colorimetric Approaches For Drug Analysis: An In-Depth Review of Methods And Applications. International Journal for Science and Advance Research in Technology, 8(6).

- ResearchGate. (2021).

- Carignan, G., Lodge, B. A., & Skakum, W. (1982). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(2), 264-266.

- Journal of AOAC INTERNATIONAL. (1975). Colorimetric Determination of Mestranol in Combination with Ethynodiol Diacetate.

- Raju, S. A., & Sastry, C. S. P. (2012). A simple colorimetric method for estimation of tramadol hydrochloride in pure and tablet dosage forms. Ancient science of life, 31(4), 188–191.

- ResearchGate. (2019).

- PharmaCompass. (n.d.). MESTRANOL [EP MONOGRAPH].

- Hiai, S., Oura, H., & Nakajima, T. (1976). Color reaction of some sapogenins and saponins with vanillin and sulfuric acid. Planta medica, 29(2), 116-122.

- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- U.S. Food and Drug Administration. (2024). Draft Guidance on Mestranol; Norethindrone.

- protocols.io. (2021). Phytochemical Screening.

- Endotext. (2016). Estrogen Kinetics for Clinicians.

- Nigerian Journal of Pharmaceutical Sciences. (2022).

- International Journal of Pharmaceutical Sciences and Research. (2019).

- MedchemExpress. (n.d.). Mestranol.

- MDPI. (2018). Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins. Technologies, 6(3), 84.

- Indian Journal of Pharmaceutical Sciences. (2017).

- International Journal of Pharmacy and Technology. (2015). Development and Validation of New Analytical Method for Simultaneous Estimation of Drospirenone and Ethinyl Estradiol.

- Methods and Objects of Chemical Analysis. (2023). Development of the Spectrophotometric Method for the Determination of Metoprolol in Tablets by using Bromothymol Blue.

- MDPI. (2022). Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists. Molecules, 27(15), 4984.